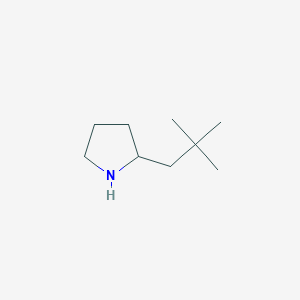

2-(2,2-Dimethylpropyl)pyrrolidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylpropyl halides under basic conditions. One common method includes the use of lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperatures (around -78°C) to facilitate the formation of the desired product . Another approach involves the use of iridium or rhodium catalysts to promote the cyclization of primary amines with diols .

Industrial Production Methods

Industrial production of 2-(2,2-Dimethylpropyl)pyrrolidine may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The choice of catalysts and reaction conditions can be optimized to meet industrial standards and regulatory requirements .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dimethylpropyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler cyclic amine with a five-membered ring structure.

2-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.

2,2-Dimethylpyrrolidine: Another derivative with two methyl groups attached to the pyrrolidine ring.

Uniqueness

2-(2,2-Dimethylpropyl)pyrrolidine is unique due to its neopentyl substitution, which imparts distinct steric and electronic properties.

Biologische Aktivität

2-(2,2-Dimethylpropyl)pyrrolidine, a derivative of pyrrolidine, is increasingly recognized for its biological activity in various fields, including medicinal chemistry and pharmacology. The pyrrolidine ring structure is known for its versatility and ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The compound features a five-membered ring containing nitrogen, which contributes to its unique chemical properties. The presence of the bulky 2,2-dimethylpropyl group affects the steric and electronic properties of the molecule, potentially influencing its biological interactions.

Research indicates that pyrrolidine derivatives often exhibit significant activity against various biological targets, including receptors involved in neurotransmission and metabolic regulation. For instance, studies have shown that compounds with a pyrrolidine scaffold can act as potent ligands for the serotonin transporter (SERT) and 5-HT1A receptors, which are critical in mood regulation and anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,2-Dimethylpropyl)pyrrolidine can be influenced by its stereochemistry and substitution patterns. The structure-activity relationship (SAR) studies highlight that variations in substituents on the pyrrolidine ring can lead to significant differences in potency and selectivity for specific biological targets .

Case Studies

- Serotonin Receptor Ligands : A series of pyrrolidine derivatives were synthesized and evaluated for their affinity towards SERT and 5-HT1A receptors. Compounds demonstrated varying degrees of activity, with some achieving significant binding affinities that suggest potential therapeutic applications in treating depression and anxiety .

- MDM2 Inhibition : A notable study focused on a pyrrolidine derivative as a selective antagonist of the MDM2 protein-protein interaction with p53. This interaction is crucial in cancer biology; thus, compounds targeting this pathway hold promise for cancer therapies .

- Diabetes Treatment : Research has indicated that certain pyrrolidine derivatives can enhance insulin sensitivity and exhibit anti-diabetic properties. These compounds have been shown to influence glucose metabolism through modulation of key metabolic pathways .

Data Tables

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQWNEMIHJZPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-35-3 | |

| Record name | 2-(2,2-dimethylpropyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.